2-(2-Aminoethyl)-3-fluorophenol
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Overview
Description
2-(2-Aminoethyl)-3-fluorophenol is an organic compound that features both an amino group and a fluorophenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminoethyl)-3-fluorophenol can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 3-fluorophenol with 2-chloroethylamine under basic conditions. The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-Aminoethyl)-3-fluorophenol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can replace the fluorine atom in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce a variety of substituted phenols .
Scientific Research Applications
2-(2-Aminoethyl)-3-fluorophenol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: The compound can be used in the production of advanced materials, including polymers and coatings
Mechanism of Action
The mechanism by which 2-(2-Aminoethyl)-3-fluorophenol exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorophenol moiety can participate in various chemical interactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethanolamine: Similar in having an amino group, but lacks the fluorophenol moiety.
2-Aminoethyl hydrogen sulfate: Contains an aminoethyl group but differs in its sulfate functionality.
N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane: Similar in having an aminoethyl group but includes a silane moiety.
Uniqueness
2-(2-Aminoethyl)-3-fluorophenol is unique due to the presence of both an aminoethyl group and a fluorophenol moiety
Properties
Molecular Formula |
C8H10FNO |
---|---|
Molecular Weight |
155.17 g/mol |
IUPAC Name |
2-(2-aminoethyl)-3-fluorophenol |
InChI |
InChI=1S/C8H10FNO/c9-7-2-1-3-8(11)6(7)4-5-10/h1-3,11H,4-5,10H2 |
InChI Key |
QAPWRWOGTHCMPO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CCN)O |
Origin of Product |
United States |
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